alpha-(Butoxymethyl)-4-morpholineethanol
Description
Alpha-(Butoxymethyl)-4-morpholineethanol is a morpholineethanol derivative characterized by a butoxymethyl (-CH2-O-(CH2)3CH3) substituent attached to the alpha-carbon of the ethanol moiety. This compound belongs to a broader class of hemiaminal ethers, which are noted for their structural versatility and biological activity. Recent studies highlight its role as a potent acetylcholinesterase (AChE) inhibitor, with derivatives such as 3a, 3f, and 3h demonstrating inhibitory activity comparable to the standard drug Donepezil (IC50 values in the millimolar range) . The butoxymethyl group contributes to its lipophilicity, enhancing membrane permeability and target engagement in neurological applications.
Properties
CAS No. |
35152-21-7 |
|---|---|
Molecular Formula |
C11H23NO3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-butoxy-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C11H23NO3/c1-2-3-6-15-10-11(13)9-12-4-7-14-8-5-12/h11,13H,2-10H2,1H3 |
InChI Key |
KDNJAMXCFAXZLG-UHFFFAOYSA-N |
SMILES |
CCCCOCC(CN1CCOCC1)O |
Canonical SMILES |
CCCCOCC(CN1CCOCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Morpholineethanol Derivatives
Structural and Functional Differences
Substituent Effects on AChE Inhibition: The butoxymethyl group in this compound provides moderate lipophilicity, balancing solubility and membrane penetration. This contrasts with the bulkier (R)-menthoxymethyl group in compounds 3d/3i, which enhances stereoselective AChE binding but may reduce solubility .
Therapeutic Applications: Morinidazole’s nitroimidazole group confers antimicrobial activity via nitro-reduction and free radical generation, a mechanism absent in the butoxymethyl derivative .
Physicochemical Properties: The aminomethyl group in (S)-1-amino-3-morpholinopropan-2-ol reduces molecular weight (160.22 Da) and increases polarity, necessitating refrigeration (2–8°C) for stability, unlike the more hydrophobic butoxymethyl derivative .
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